Product packaging for Benzo[l]cyclopenta[cd]pyren-1(2h)-one(Cat. No.:CAS No. 113779-21-8)

Benzo[l]cyclopenta[cd]pyren-1(2h)-one

Cat. No.: B14293249
CAS No.: 113779-21-8
M. Wt: 292.3 g/mol
InChI Key: DMNRZKZCVKWWBI-UHFFFAOYSA-N
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Description

Contextualization as a Polycyclic Aromatic Ketone (PAKO)

Polycyclic Aromatic Ketones (PAKOs), also referred to as aromatic ketones or keto-PAHs, are oxygenated derivatives of PAHs. uni-muenster.denih.gov They are characterized by the presence of a carbonyl functional group (C=O) on one of the constituent rings. This structural feature distinguishes them from their parent PAH compounds, which consist solely of carbon and hydrogen atoms.

PAKOs are a subject of interest in environmental chemistry as they are found in atmospheric aerosols and particulate matter, often alongside their parent PAHs. nih.gov Their presence can result from direct emission from combustion sources or through the photochemical oxidation of PAHs in the atmosphere. nih.gov The study of PAKOs is crucial for understanding the chemical transformation and potential effects of polycyclic aromatic compounds in the environment. Research has explored the bioactivity of PAKOs, for instance, their ability to interact with biological receptors like the aryl hydrocarbon receptor (AhR), which is a key event in the toxicology of many PAHs. nih.govresearchgate.net

Table 1: Properties of Related Polycyclic Aromatic Compounds

Property Cyclopenta[cd]pyrene (B119913) Indeno[1,2,3-cd]pyrene
Molecular Formula C18H10 C22H12
Molar Mass 226.27 g/mol chemeo.com 276.33 g/mol nih.gov
Appearance - Yellow crystals nih.gov
Classification Polycyclic Aromatic Hydrocarbon (PAH) wikipedia.org Polycyclic Aromatic Hydrocarbon (PAH) nih.gov

| Significance | Mutagen and anticipated human carcinogen wikipedia.orgnih.gov | Known carcinogen nih.gov |

This table presents data for structurally related PAHs to provide context for the class of compounds to which Benzo[l]cyclopenta[cd]pyren-1(2H)-one belongs.

Structural Classification and Nomenclature within Fused Ring Systems

The formal name, this compound, is derived from the systematic nomenclature rules for fused ring systems established by the International Union of Pure and Applied Chemistry (IUPAC). iupac.orgyoutube.com This system provides a method for naming complex structures where multiple rings share common atoms and bonds. qmul.ac.uk

The nomenclature of a fused ring system involves identifying a primary or 'parent' component and then specifying the other rings as prefixes. qmul.ac.uk The process for naming this compound can be deconstructed as follows:

Parent Component: The largest and most complex part of the structure is 'pyrene', a well-known PAH consisting of four fused benzene (B151609) rings.

Attached Components:

'cyclopenta' refers to a five-membered ring that is fused to the pyrene (B120774) core. The '[cd]' indicates the specific faces of the pyrene molecule where this fusion occurs.

'Benzo' refers to an additional benzene ring fused to the cyclopenta[cd]pyrene system. The '[l]' specifies the precise location of this fusion.

Functional Group and Saturation:

The suffix '-1-one' indicates the presence of a ketone group at the first position of the numbered ring system.

The '(2H)' signifies that the carbon atom at the second position is saturated, meaning it is bonded to a hydrogen atom and is not part of the continuous aromatic system.

This type of fusion, where rings are joined by sharing two adjacent atoms and a common bond, is known as ortho-fusion. When a ring is fused to two other rings by sharing two bonds and three atoms, it is termed ortho- and peri-fusion. iupac.org The nomenclature for these complex systems is essential for clear communication of molecular structures among chemists. youtube.com

General Significance of Pyrenone Derivatives in Academic Research

The academic significance of pyrenone derivatives, such as this compound, stems from several areas of scientific inquiry. As members of the broader PAKO class, they are important in environmental and toxicological studies. Their presence in the environment necessitates research into their sources, fate, and potential biological activities. nih.govnih.gov

Furthermore, the study of complex organic molecules and their derivatives often drives innovation in synthetic chemistry and materials science. While direct applications of this specific pyrenone are not widely documented, research into related classes of compounds highlights the potential for discovery. For example, extensive research on derivatives of other natural compounds, such as pyrethrins, has led to the development of synthetic pyrethroids, a major class of insecticides used in agriculture and public health. nih.govresearchgate.netresearchgate.net These synthetic derivatives often possess enhanced stability and potency compared to their natural counterparts. nih.gov This illustrates a common theme in chemical research where the structural modification of a core molecule can lead to compounds with valuable and practical applications. The study of pyrenone derivatives contributes to the fundamental understanding of structure-activity relationships and the broader chemical space of polycyclic aromatic compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H12O B14293249 Benzo[l]cyclopenta[cd]pyren-1(2h)-one CAS No. 113779-21-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113779-21-8

Molecular Formula

C22H12O

Molecular Weight

292.3 g/mol

IUPAC Name

hexacyclo[16.3.1.04,21.07,20.08,13.014,19]docosa-1(22),2,4(21),5,7(20),8(13),11,14,16,18-decaen-9-one

InChI

InChI=1S/C22H12O/c23-18-6-2-5-16-15-4-1-3-13-11-14-8-7-12-9-10-17(21(16)18)22(19(12)14)20(13)15/h1-5,7-11H,6H2

InChI Key

DMNRZKZCVKWWBI-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C(C1=O)C3=C4C5=C(C=CC5=CC6=C4C2=CC=C6)C=C3

Origin of Product

United States

Synthetic Methodologies for Benzo L Cyclopenta Cd Pyren 1 2h One and Analogous Structures

Direct Synthetic Routes

Direct synthetic strategies focus on either forming the crucial ketone ring through cyclization or by adding the necessary functional groups to a pre-existing pyrene (B120774) core.

The formation of the carbonyl group within a fused ring system is a critical step in synthesizing polycyclic ketones. Intramolecular cyclization reactions are paramount in achieving this transformation efficiently.

One of the most powerful methods for creating C-C bonds between aromatic units is the Scholl reaction , which typically uses an oxidant like iron(III) chloride (FeCl₃) or 2,3-dichloro-4,5-dicyano-1,4-benzoquinone (DDQ) under acidic conditions. oup.com This reaction can be used to form a new hexagonal ring through dehydrogenative coupling. scispace.com For instance, the Scholl reaction of di(1-anthryl) ketones has been shown to yield cyclized products, sometimes involving skeletal rearrangements to form complex polycyclic aromatic ketones. oup.com The mechanism can proceed through radical cation intermediates, leading to intramolecular C-C bond formation followed by dehydration or aromatization. oup.comscispace.com

Friedel-Crafts-type reactions represent another cornerstone of polycyclic ketone synthesis. Intramolecular Friedel-Crafts acylation is a common strategy where a tethered acyl group reacts with an aromatic ring in the presence of a Lewis acid to form a cyclic ketone. This method is particularly useful for forming five- or six-membered rings fused to an aromatic core. nih.gov The reaction mechanism often begins with the formation of an arenium cation intermediate through electrophilic attack, which is followed by dehydrogenation to restore aromaticity. scispace.com The choice of Lewis acid and reaction conditions can significantly influence the outcome, particularly with electronically diverse aromatic substrates. nih.gov

The table below summarizes key aspects of these cyclization reactions.

Reaction TypeTypical ReagentsMechanism HighlightsApplication in Polycyclic Ketones
Scholl Reaction Lewis acids (e.g., AlCl₃), Oxidants (e.g., FeCl₃, DDQ, Chloranil)Involves radical cation or arenium ion intermediates, leading to intramolecular aryl-aryl coupling. oup.comscispace.comForms new fused aromatic rings, creating complex ketone structures, sometimes with rearrangements. oup.com
Friedel-Crafts Acylation Lewis acids (e.g., BBr₃, AlCl₃) with an acyl group precursorElectrophilic aromatic substitution where an acylium ion attacks the aromatic ring, followed by cyclization. scispace.comnih.govA common and direct method for forming a cyclic ketone fused to an existing aromatic system. nih.gov
Photochemical Cyclization UV light, often with an iodine promoterPhoto-induced intramolecular cyclization, particularly effective for creating phenanthrene-like structures. scispace.comCan be used as a key ring-closing step in the synthesis of complex PAHs. scispace.com

Building upon the readily available pyrene core is a powerful strategy. The reactivity of pyrene's different positions allows for selective functionalization, which can then be elaborated to construct the fused cyclopenta-ketone ring. The pyrene core has distinct reactive sites: the non-K-region (1-, 3-, 6-, 8-positions), the nodal area (2-, 7-positions), and the K-region (4-, 5-, 9-, 10-positions). researchgate.netsemanticscholar.org

Electrophilic aromatic substitution reactions, such as bromination and formylation, typically occur at the electron-rich 1-, 3-, 6-, and 8-positions. semanticscholar.orgmdpi.com For example, reacting pyrene with bromine can lead to substitution at these active sites. semanticscholar.org However, to build a structure like Benzo[l]cyclopenta[cd]pyren-1(2H)-one, functionalization adjacent to existing rings is often required.

Modern transition metal-catalyzed C-H activation has emerged as a highly effective tool for site-selective functionalization. mdpi.comresearchgate.net By using a directing group, it is possible to guide a metal catalyst (commonly palladium or rhodium) to activate a specific C-H bond, even at less reactive positions. mdpi.comresearchgate.net This allows for the introduction of aryl, alkyl, or other functional groups that can serve as handles for subsequent cyclization to form the desired ketone. For example, Pd(II)-catalyzed bidentate directing group-assisted C-H functionalization is a well-documented method for arylation, alkylation, and halogenation. semanticscholar.orgmdpi.com

Functionalization MethodReagents/CatalystsTarget Position(s)Description
Electrophilic Bromination Bromine (Br₂)1-, 3-, 6-, 8-positions (Active Sites)Introduces bromine atoms which can be used in subsequent cross-coupling reactions. semanticscholar.org
Formylation/Acetylation Vilsmeier or Friedel-Crafts reagentsK-region (with Lewis acid catalysis)Adds aldehyde or ketone groups that are versatile intermediates for building larger structures. researchgate.net
C-H Arylation Palladium or Rhodium catalysts, Aryl HalidesSite-selective, often guided by a directing group. mdpi.comresearchgate.netDirectly forms a C-C bond between the pyrene core and an aryl group, a key step in building fused rings. mdpi.com
Oxidation Oxidizing agentsK-region (4-, 5-, 9-, 10-positions)Can introduce oxygen-containing functionalities, leading to quinone-like structures or precursors for ketones. researchgate.netsemanticscholar.org

Indirect Synthetic Approaches

Indirect methods involve the synthesis of a more complex or partially saturated precursor that is then converted to the final target molecule through ring closure or rearrangement.

Syntheses starting from 4,5,9,10-tetrahydropyrene (B1329359) (THPy) offer a unique advantage. The partially saturated "bay regions" of THPy provide steric hindrance that can prevent undesirable π-π stacking interactions in intermediates and final products. nih.gov This scaffold possesses both an extended π-system and aliphatic character, allowing for a different set of chemical transformations compared to fully aromatic pyrene. nih.govnih.gov

The synthesis of complex tetraarylethenes based on THPy demonstrates that this core can be functionalized and elaborated. nih.govnih.gov For the synthesis of a fused ketone, one could envision a strategy where the aliphatic portion of the THPy is functionalized, for example, via oxidation or substitution, to introduce precursors that can then be cyclized onto the aromatic portion of the molecule before a final aromatization step.

Transannular reactions are intramolecular reactions that result in the formation of a covalent bond between atoms on opposite sides of a ring. scripps.edu While more commonly discussed in the context of medium-sized rings (8-10 members), the principles can be applied to the synthesis of complex polycyclic systems where conformational flexibility allows distant parts of a molecule to approach each other. scripps.edu This strategy is less common for PAH synthesis but can be a powerful tool for creating strained or sterically congested ring systems that are difficult to access through other means. The reaction is often triggered by the generation of a reactive intermediate, such as a carbocation or radical, which then attacks another part of the macrocyclic precursor. scripps.edu

Building PAHs from smaller, readily available aromatic units like biphenyl (B1667301) is a common and versatile strategy. Various methods exist to "stitch" together the additional rings. One powerful technique is ring-closing metathesis (RCM). For example, 2,2'-divinylbiphenyl derivatives can undergo RCM to form phenanthrenes. researchgate.net This strategy can be extended to more complex terphenyl precursors to create larger PAHs with high regioselectivity, a notable advantage over methods like Friedel-Crafts acylation which can sometimes yield mixtures of isomers. researchgate.net

Other methods include intramolecular cyclodehydrogenation or photocyclization of stilbene-like intermediates derived from biphenyls. The Pschorr synthesis is a classic example where an amine on one phenyl ring is diazotized and then induced to cyclize onto the adjacent ring. Furthermore, transition-metal-mediated coupling reactions using 2,2'-dihalogenated biphenyls are also employed to generate the biphenylene (B1199973) core, which can be a building block for more complex PAHs. nih.gov The formation of PAHs from the reaction of a phenyl radical with other unsaturated molecules also highlights the importance of radical-mediated cyclization pathways in building these complex structures. rsc.org

Catalytic Methods in Pyrenone Synthesis

While direct catalytic syntheses for this compound are not extensively documented in readily available literature, the synthesis of analogous cyclopenta-fused and pyranone-fused polycyclic systems heavily relies on transition-metal catalysis. These methods provide powerful tools for constructing the complex carbon skeleton inherent to these molecules.

Palladium-Catalyzed Annulation: A prominent strategy for creating cyclopenta-fused pyrene systems involves palladium-catalyzed annulation reactions. nih.gov This method has proven effective for the π-extension of aromatic hydrocarbons to include peri-fused five-membered rings. For instance, a novel dicyclopenta-fused peropyrene derivative was synthesized through a palladium-catalyzed four-fold alkyne annulation of 1,3,6,8-tetrabromo-2,7-diphenylpyrene with diphenylacetylene. nih.gov This reaction proceeds through a twofold [3+2] cyclopentannulation followed by a twofold [4+2] benzannulation, demonstrating a powerful catalytic cascade for building complex fused systems. nih.gov

Ruthenium-Catalyzed Reactions: Ruthenium catalysts are also instrumental in the synthesis of related heterocyclic fused systems. One notable example is the regioselective synthesis of pyranone-fused indazoles, which involves a ruthenium-catalyzed alkyne insertion into a carboxylic acid moiety on an indazole ring. nih.gov This highlights the utility of ruthenium in selectively forming pyranone rings within a larger polycyclic framework. Furthermore, ruthenium tetraoxide, in catalytic amounts, can be used for the oxidative cleavage of internal double bonds in polycyclic compounds. nih.gov This type of reaction can lead to the formation of medium-to-large-sized rings, a structural feature relevant to some complex pyrenone analogues. nih.gov

Acid Catalysis: In the synthesis of polycyclic pyridones, which are nitrogen-containing analogues of pyrenones, acid catalysis is often employed. For example, the ring-opening of 3-hydroxy-3,4-dihydropyrido[2,1-c] nih.govresearchgate.netoxazine-1,8-diones with binucleophiles can be promoted by acetic acid or ammonium (B1175870) acetate (B1210297) to construct biologically important polycyclic pyridones. mdpi.com

Table 1: Overview of Catalytic Methods in the Synthesis of Analogous Fused-Ring Systems
Catalyst TypeReactionExample ApplicationReference
PalladiumFour-fold Alkyne AnnulationSynthesis of dicyclopenta-fused peropyrene nih.gov
RutheniumRegioselective Alkyne InsertionFormation of pyranone-fused indazoles nih.gov
RutheniumAsymmetric Oxidative CleavageSynthesis of atropisomeric diazonanes and diazecanes nih.gov
Acid (e.g., Acetic Acid, Ammonium Acetate)Ring-Opening TransformationConstruction of polycyclic pyridones mdpi.com

Stereoselective and Regioselective Synthesis Considerations

Control over the spatial arrangement of atoms (stereoselectivity) and the site of bond formation (regioselectivity) is paramount in the synthesis of structurally defined polycyclic compounds.

Regioselectivity: The precise placement of functional groups and fused rings on the pyrene core is a significant challenge. In catalytic syntheses, regioselectivity is often dictated by the catalyst's interaction with the substrate. For instance, in the ruthenium-catalyzed synthesis of pyranone-fused indazoles, the regioselectivity of the alkyne insertion is influenced by the weak coordination of a nitrogen atom in the indazole ring to the ruthenium metal center. nih.gov This coordination directs the catalytic cycle to proceed at a specific location, resulting in a single desired product isomer. Similarly, in the functionalization of pyrene itself, electrophilic substitution reactions like bromination and acylation can afford high to moderate levels of regioselectivity, which is crucial for the controlled, stepwise construction of complex derivatives.

Stereoselectivity: While simple pyrenones are often planar and achiral, the introduction of substituents or the creation of more complex, non-planar analogues can generate stereocenters or other elements of chirality, such as atropisomerism. Atropisomers are stereoisomers arising from hindered rotation around a single bond. The synthesis of such molecules requires stereoselective methods. A notable example in a related class of compounds is the atropselective oxidative cleavage of polycyclic systems using Nishiyama-Beller ruthenium-based catalysts. nih.gov This method enabled the synthesis of optically-enriched samples of nine- and ten-membered rings, marking the first instance of an atropselective oxidative cleavage reaction. nih.gov Such principles of asymmetric catalysis are critical when targeting specific, non-racemic isomers of complex, sterically hindered pyrenone analogues.

Table 2: Key Considerations for Selectivity in Synthesis
Selectivity TypeControlling FactorExampleReference
RegioselectivityWeak coordination to metal catalyst centerDirected alkyne insertion in pyranone-fused indazole synthesis nih.gov
Stereoselectivity (Atropselectivity)Use of chiral ruthenium-based catalystsAsymmetric oxidative cleavage of polycyclic systems nih.gov

Chemical Reactivity and Mechanistic Studies of Benzo L Cyclopenta Cd Pyren 1 2h One

Oxidative Transformations

Oxidative processes are critical to understanding the environmental fate and potential biological activity of Benzo[l]cyclopenta[cd]pyren-1(2H)-one. These transformations can be initiated by light, atmospheric oxidants, or enzymes.

The photo-oxidation of polycyclic aromatic hydrocarbons is a significant degradation pathway in the environment. researchgate.net Upon absorption of light, particularly UVA, PAHs can be excited to singlet and triplet states. mdpi.com These excited states can react with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide (B77818) radicals. researchgate.netnih.gov

The reaction of PAHs with singlet oxygen can proceed through several pathways, including [4+2] and [2+2] cycloadditions, and ene reactions, leading to the formation of endoperoxides, dioxetanes, and hydroperoxides, respectively. researchgate.netnih.govresearchgate.net These intermediates can then undergo further reactions to yield quinones and other oxygenated products. nih.gov For this compound, photo-oxidation is expected to be a relevant transformation process, likely leading to the formation of various quinones and ring-opened products, although specific studies on this compound are limited. The presence of the carbonyl group may influence the photochemistry, potentially providing an additional site for radical reactions.

A study on the photooxidation of PAHs extracted from soot particles revealed a synergistic effect between smaller and larger PAHs. While individual PAHs might not undergo photooxidation under certain light conditions, a mixture can lead to the substantial photooxidation of both. nih.gov This is attributed to the inhibition of light quenching effects due to π-π stacking in the mixture, facilitating the formation of singlet oxygen. nih.gov

In the gas phase, the dominant atmospheric loss process for PAHs is their reaction with the hydroxyl (OH) radical. nih.gov This reaction is typically rapid, leading to atmospheric lifetimes of less than a day for many PAHs. nih.gov The reaction mechanism involves the addition of the OH radical to the aromatic ring, forming an OH-adduct. This adduct can then react with other atmospheric species like oxygen (O₂) and nitrogen oxides (NOx) to form a variety of products, including nitro-PAHs, quinones, and ring-cleavage products. nih.govresearchgate.netrsc.org

For this compound, the OH radical can add to various positions on the aromatic system. The presence of the electron-withdrawing carbonyl group would likely influence the regioselectivity of the attack, directing it towards the more electron-rich parts of the molecule. The resulting peroxy radicals can undergo auto-oxidation, leading to the formation of highly oxygenated molecules. mit.edu The atmospheric fate of PAHs is also influenced by their partitioning between the gas and particle phases, with deposition and gas exchange across the air-water interface being significant processes. nih.govbohrium.com

A theoretical investigation into the OH radical-initiated oxidation of pyrene (B120774) showed that the reaction proceeds via the formation of various intermediates that can subsequently react with O₂ or NO₂ to form products such as quinones or nitro-PAHs. researchgate.net Similar pathways are expected for this compound.

The enzymatic oxidation of PAHs is a key step in their metabolism in biological systems, often mediated by cytochrome P450 (CYP) monooxygenases. researchgate.netmdpi.commdpi.com These enzymes introduce an oxygen atom into the PAH ring, typically forming an epoxide. nih.gov This epoxide can then be hydrolyzed by epoxide hydrolase to a trans-dihydrodiol. Further oxidation of the dihydrodiol by CYP enzymes can lead to the formation of highly reactive diol epoxides, which are often the ultimate carcinogenic metabolites of PAHs. nih.gov

Studies on the metabolism of the related compound cyclopenta[cd]pyrene (B119913) (CPP) by human and mouse liver microsomes have identified several metabolites, including 3,4-dihydroCPP-trans-3,4-diol and 4-hydroxy-3,4-dihydroCPP. nih.gov The oxidation of the cyclopenta ring is catalyzed by CYP enzymes 1A1, 1A2, and 3A4. nih.gov It is plausible that this compound undergoes similar enzymatic oxidation at the cyclopenta ring and other positions on the aromatic system, catalyzed by various CYP isoforms. The ketone group in the target molecule may also be a site for enzymatic modification.

Table 1: Cytochrome P450 Isozymes Involved in the Oxidation of Cyclopenta[cd]pyrene

CYP IsozymeActivity towards Cyclopenta[cd]pyrene
CYP1A1 Oxidation of the 3,4-cyclopenta double bond
CYP1A2 Oxidation of the 3,4-cyclopenta double bond and the 9,10 K-region
CYP3A4 Oxidation of the 3,4-cyclopenta double bond

Data sourced from a study on the metabolism of cyclopenta[cd]pyrene by human and mouse liver microsomes and selected cytochrome P450 enzymes. nih.gov

Reductive Transformations

The carbonyl group in this compound is a potential site for reductive transformations. Ketones can be reduced to secondary alcohols using a variety of chemical and biological methods.

Chemical reduction can be achieved with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reactions proceed via nucleophilic addition of a hydride ion to the carbonyl carbon.

Enzymatic reduction of ketones offers a route to optically active secondary alcohols and has been extensively studied. nih.govresearchgate.netresearchgate.net Ketoreductases, a class of enzymes that often utilize NAD(P)H as a cofactor, can catalyze the stereoselective reduction of a wide range of ketones. nih.govresearchgate.net While specific studies on the enzymatic reduction of this compound are not available, it is conceivable that certain ketoreductases could act on this substrate. Furthermore, photoenzymatic methods have been developed for the reduction of aromatic ketones, proceeding through a ketyl radical intermediate. nih.gov

Electrophilic Aromatic Substitution Patterns and Mechanisms

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds, where an electrophile replaces an atom (usually hydrogen) on the aromatic ring. wikipedia.org The regioselectivity and rate of these reactions are heavily influenced by the substituents already present on the ring. wikipedia.org

A detailed study on the electrophilic substitution of the structurally similar cyclopenta[cd]pyren-3(4H)-one provides significant insights into the expected reactivity of this compound. oup.com The electron-withdrawing nature of the carbonyl group is expected to deactivate the aromatic system towards electrophilic attack.

In the case of cyclopenta[cd]pyren-3(4H)-one, bromination with bromine afforded the 4-bromide, indicating substitution on the cyclopenta ring adjacent to the carbonyl group. oup.com Friedel-Crafts acetylation with acetyl chloride and aluminum chloride occurred at positions 8, 6, and 1 of the pyrene moiety. oup.com Nitration using acetyl nitrate (B79036) in acetic anhydride (B1165640) also resulted in substitution at similar positions. oup.com The relative reactivity of cyclopenta[cd]pyren-3(4H)-one in acetylation was found to be 0.75 compared to 1-acetylpyrene. oup.com These findings suggest that for this compound, electrophilic attack will likely occur at specific positions on the pyrene ring system, influenced by the deactivating effect of the carbonyl group.

Table 2: Isomeric Distribution in the Acetylation of Cyclopenta[cd]pyren-3(4H)-one

Position of AcetylationPercentage of Isomer
8-acetyl 56%
6-acetyl 33%
1-acetyl 11%

Data from a study on the electrophilic substitution of 3,4-dihydrocyclopenta[cd]pyrene and the 3-ketone. oup.com

Nucleophilic Addition and Substitution Reactions

The carbonyl group is a key functional group that undergoes nucleophilic addition reactions. masterorganicchemistry.comlibretexts.orgacademie-sciences.fr The carbon atom of the carbonyl group is electrophilic due to the polarization of the C=O bond and is susceptible to attack by nucleophiles. masterorganicchemistry.com This addition leads to the formation of a tetrahedral intermediate. libretexts.org

For this compound, a wide range of nucleophiles could potentially add to the carbonyl carbon. These include organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide, amines, and alcohols. The reactivity of the carbonyl group can be influenced by steric and electronic factors. masterorganicchemistry.com The fused aromatic system may impose some steric hindrance to the approaching nucleophile.

Nucleophilic substitution reactions on the aromatic rings of PAHs are generally less common than electrophilic substitutions unless the ring is activated by strongly electron-withdrawing groups. Given the electron-rich nature of the pyrene system, nucleophilic aromatic substitution on the carbocyclic rings of this compound is expected to be challenging under normal conditions. However, reactions at the carbon atom alpha to the carbonyl group are possible if enolates can be formed under basic conditions.

Cycloaddition Chemistry

The cycloaddition chemistry of this compound has not been specifically detailed in available research literature. However, the general principles of cycloaddition reactions, such as the Diels-Alder reaction, can be applied to understand its potential reactivity. The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings, typically involving a conjugated diene and a dienophile. wikipedia.org

In the context of this compound, the presence of multiple π-systems within its polycyclic aromatic structure could theoretically allow it to act as either a diene or a dienophile, depending on the reaction partner and conditions. For a normal demand Diels-Alder reaction, the dienophile is typically electron-poor, while the diene is electron-rich. masterorganicchemistry.com Conversely, in an inverse-demand Diels-Alder reaction, an electron-rich dienophile reacts with an electron-poor diene. masterorganicchemistry.com The electronic nature of the pyrenone system, influenced by the electron-withdrawing ketone group, would likely make it a more suitable diene in inverse-demand scenarios or a dienophile in reactions with highly electron-rich dienes. However, without specific experimental data, any discussion on the cycloaddition chemistry of this particular compound remains speculative.

C-H Functionalization Strategies in Pyrenone Systems

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules. mdpi.com For polycyclic aromatic hydrocarbons like pyrene and its derivatives, C-H functionalization offers a direct route to modify their electronic and physical properties. mdpi.com While research specifically on this compound is limited, studies on the broader pyrene system provide valuable insights into potential C-H functionalization strategies.

Transition metal-catalyzed C-H activation is a prominent method for the selective functionalization of PAHs. mdpi.com Palladium, rhodium, and copper are among the metals that have been successfully employed to catalyze the arylation, alkylation, and olefination of pyrene cores. mdpi.combeilstein-journals.org

Direct Arylation of PAHs:

One of the most studied C-H functionalization reactions is direct arylation, which forms a carbon-carbon bond between two aromatic rings. Research has shown that palladium catalysis can effectively promote the direct C-H bond arylation of PAHs with arylboroxins, showing selectivity for the K-region of the PAH. acs.orgnagoya-u.ac.jpnih.gov This method provides a direct way to extend the π-system of the aromatic core.

A study on copper-catalyzed remote C-H arylation of PAHs demonstrated the use of a copper(II) catalyst with aryliodonium salts as the arylating agents. This approach was successful for various PAHs, including derivatives of naphthalene, phenanthrene, and pyrene. beilstein-journals.org The use of a directing group, such as an amide, can control the regioselectivity of the arylation. beilstein-journals.org

Table 1: Examples of Direct Arylation of Polycyclic Aromatic Hydrocarbons
PAH SubstrateCatalyst/ReagentsArylating AgentKey FindingsReference
PyrenePd(OAc)₂ / o-chloranilArylboroxinsSelective arylation at the K-region. acs.org
1-NaphthamidesCu(II)Aryliodonium saltsRemote C7-H arylation with good functional group tolerance. beilstein-journals.org
Pyrene-1-carboxamideCu(II)Aryliodonium saltsSuccessful remote C-H arylation. beilstein-journals.org

Directing Group-Assisted C-H Functionalization:

To achieve high regioselectivity in C-H functionalization, directing groups are often employed. These groups coordinate to the metal catalyst and direct the C-H activation to a specific position, typically ortho to the directing group. For pyrene systems, various directing groups can be utilized to functionalize different positions of the pyrene core. mdpi.com For instance, a P=O group has been used as a directing group for the copper-catalyzed arylation of PAHs. rsc.org

Table 2: Directing Group-Assisted C-H Functionalization of PAHs
PAH SubstrateDirecting GroupCatalystFunctionalizationKey FindingsReference
ArylphosphonatesP=OCopperArylationMeta-selective C-H functionalization. rsc.org

The application of these C-H functionalization strategies to this compound could potentially allow for the selective introduction of various substituents onto its complex aromatic framework. The presence of the ketone functionality could also serve as an intrinsic directing group in certain catalytic systems, influencing the regioselectivity of the C-H activation. Further experimental investigation is necessary to explore the full potential of C-H functionalization for the chemical modification of this specific pyrenone.

Environmental Occurrence and Abiotic Formation Mechanisms of Benzo L Cyclopenta Cd Pyren 1 2h One

Anthropogenic Emission Sources

Incomplete Combustion of Organic Materials (e.g., fossil fuels, biomass, refuse)

While it is plausible that Benzo[l]cyclopenta[cd]pyren-1(2H)-one could be formed during the incomplete combustion of organic materials, specific studies identifying and quantifying its presence in emissions from sources such as fossil fuel combustion, biomass burning, or refuse incineration are not available. Research on combustion-generated PAHs typically focuses on a list of priority pollutants, and this particular ketone derivative is not among them.

Industrial Process Byproducts

Similarly, there is no specific information available to confirm the formation of this compound as a byproduct of industrial processes. While various industrial activities are known sources of a complex mixture of PAHs, the presence and concentration of this specific compound have not been documented.

Natural Formation Pathways (e.g., wildfires, volcanic activity)

Natural combustion events like wildfires and volcanic eruptions are significant sources of PAHs. However, specific data on the formation of this compound from these natural pathways have not been reported in the available scientific literature.

Atmospheric Transformation and Formation Pathways from Parent Polycyclic Aromatic Hydrocarbons

Parent PAHs can undergo atmospheric transformation through photochemical reactions, leading to the formation of oxygenated derivatives. It is theoretically possible that a parent PAH, such as a benzo[l]cyclopenta[cd]pyrene isomer, could be oxidized in the atmosphere to form this compound. However, specific atmospheric transformation pathways leading to this compound have not been elucidated or documented.

Distribution and Partitioning in Environmental Compartments (Air, Water, Soil, Sediments)

Due to the lack of detection and quantification data, the distribution and partitioning behavior of this compound in various environmental compartments such as air, water, soil, and sediments remains uncharacterized.

Biotic Degradation Pathways and Environmental Fate of Benzo L Cyclopenta Cd Pyren 1 2h One

Microbial Biodegradation Processes

Bacterial Degradation Mechanisms

No information is currently available in the scientific literature regarding the aerobic bacterial degradation of Benzo[l]cyclopenta[cd]pyren-1(2H)-one, including specific ring-hydroxylation and cleavage pathways.

There are no published studies detailing the anaerobic degradation of this compound under any specific electron acceptor conditions.

As no degradation pathways have been described, there is no information on the potential intermediate metabolites formed during the bacterial degradation of this compound.

Fungal Biotransformation Mechanisms

Information regarding the mechanisms of fungal biotransformation for this compound is not present in the available scientific literature.

Molecular Mechanisms of Enzymatic Bioremediation (e.g., Ring-Hydroxylating Oxygenases, Cytochrome P450 Monooxygenases)

While Ring-Hydroxylating Oxygenases and Cytochrome P450 Monooxygenases are known to be involved in the degradation of other PAHs, their specific roles and molecular mechanisms in the bioremediation of this compound have not been investigated or reported.

Phytoremediation Potential in Contaminated Matrices

Following a thorough review of available scientific literature, no specific studies concerning the phytoremediation potential of this compound were identified. Research on the uptake, translocation, and degradation of this specific compound by plant species is not presently available. General phytoremediation studies have been conducted on other PAHs, but in adherence with the specific scope of this article, those findings are not detailed here. amazonaws.comfrontiersin.orgnih.gov

Bioavailability and Sequestration in Environmental Systems

The bioavailability and sequestration of a compound in environmental systems are heavily influenced by its tendency to adsorb to soil and sediment particles and its potential to accumulate in living organisms. For the closely related compound, 6H-Benzo(cd)pyren-6-one, predictive models provide insight into these characteristics. researchgate.net

The Soil Adsorption Coefficient (Koc) is a measure of a chemical's tendency to partition between soil organic carbon and water. A high Koc value suggests strong binding to soil and sediment, leading to lower bioavailability in the aqueous phase but higher potential for sequestration. The predicted Koc for 6H-Benzo(cd)pyren-6-one is substantial, indicating a high affinity for the solid phase in environmental matrices. researchgate.net

The Bioconcentration Factor (BCF) indicates the extent to which a chemical is absorbed by an organism from the surrounding water. It is a key indicator of bioaccumulation potential. The predicted BCF for 6H-Benzo(cd)pyren-6-one suggests a moderate potential for accumulation in aquatic organisms. researchgate.net

ParameterPredicted ValueUnitIndication
Soil Adsorption Coefficient (Koc)4.90e+5L/kgHigh sequestration in soil/sediment
Bioconcentration Factor (BCF)335L/kgModerate potential for bioaccumulation

Research on the related compound cyclopenta[cd]pyrene (B119913) has shown its bioaccumulation in mussels (Mytilus galloprovincialis) transplanted into contaminated coastal lagoons. In that study, the concentration of cyclopenta[cd]pyrene increased from undetectable levels to 10-30 ng g⁻¹ dry weight after 30 days of exposure. The study also noted that the sediment-biota accumulation factor for cyclopenta[cd]pyrene was lower than for its isomer, benzo[ghi]fluoranthene, a difference tentatively attributed to the greater biological reactivity of cyclopenta[cd]pyrene. It is important to note that cyclopenta[cd]pyrene is a different compound, and these findings cannot be directly extrapolated to this compound but provide context for the environmental behavior of cyclopenta-fused PAHs.

Environmental Persistence and Degradation Kinetics in Various Media

The environmental persistence of an organic pollutant is often described by its degradation half-life. Predictive data for the related compound 6H-Benzo(cd)pyren-6-one are available from the U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard. researchgate.net These models estimate the compound's persistence in the environment under typical conditions.

The predicted biodegradation half-life for 6H-Benzo(cd)pyren-6-one is 148 days. researchgate.net This value suggests that the compound is moderately persistent in the environment, as it takes several months for half of the initial amount to be degraded by microbial action. This persistence can lead to long-term presence in contaminated media. researchgate.net

ParameterPredicted ValueUnitIndication
Biodegradation Half-Life148daysModerate environmental persistence

No experimental studies detailing the degradation kinetics of this compound in various media such as soil, sediment, or water were found in the reviewed literature.

Advanced Analytical Methodologies for Benzo L Cyclopenta Cd Pyren 1 2h One Quantification in Complex Matrices

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating Benzo[l]cyclopenta[cd]pyren-1(2H)-one from interfering components in a sample matrix. The choice of technique depends on the compound's physicochemical properties and the nature of the sample.

Gas Chromatography (GC) Coupled with Advanced Detection Systems

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like polycyclic aromatic hydrocarbons (PAHs) and their derivatives. Its effectiveness is significantly enhanced when coupled with various advanced detectors.

Mass Spectrometry (MS): GC-MS is a gold standard for PAH analysis. nih.gov It provides high sensitivity and selectivity, allowing for the identification and quantification of trace levels of contaminants. nih.gov The use of Selected Ion Monitoring (SIM) mode can minimize background interference and improve sensitivity for target analytes. restek.com For even greater selectivity and lower detection limits, especially in complex food matrices, triple quadrupole mass spectrometry (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is employed. shimadzu.com This technique has been shown to offer superior separation and peak detection compared to conventional GC-MS methods. shimadzu.com

Flame Ionization Detector (FID): While MS is more common for identification, FID can be used for quantification in GC analysis. Two-dimensional GC (GCxGC) systems often use FID for quantification due to its robust response to hydrocarbons. mosh-moah.de

Fourier Transform Infrared Spectrometer (FT-IR): GC coupled with FT-IR provides structural information based on the absorption of infrared radiation by the separated compounds. This can be valuable for isomer differentiation.

Diode Array Detector (DAD): Although more commonly associated with HPLC, GC systems can be coupled with detectors that provide spectral information across a range of wavelengths.

Laser-Induced Molecular Fluorescence Detector (LIMF): This highly sensitive and selective detection method is particularly well-suited for fluorescent compounds like many PAHs.

ParameterGC-MS/MS for PAHs in Food shimadzu.comGC-MS for PAHs in Human Tissue nih.govOptimized GC-MS for Environmental PAHs restek.com
System GCMS-TQ8040Not SpecifiedTRACE 1610 GC with TSQ 9610 MS/MS thermofisher.com
Column Rxi-PAH (60 m x 0.25 mm, 0.1 µm)Not SpecifiedRxi-SVOCms (30 m x 0.25 mm, 0.25 µm)
Injection 2 µL, SplitlessNot SpecifiedSplit injection
Oven Program 180°C (2 min) -> 260°C -> 350°C (12 min)Not SpecifiedNot Specified
Carrier Gas HeliumHeliumHelium
Detection Mode MRMSIMSIM
MQL/LOD LOD: 0.011-0.134 pg/µL for various PAHsMQL: 0.01-0.02 ng/g for five/six-ring PAHsNot Specified

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors

High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing less volatile or thermally labile PAHs and their derivatives. nih.gov The separation is typically achieved using reverse-phase columns, such as C18 phases. scielo.br

Fluorescence Detector (FLD): HPLC-FLD is one of the most common and sensitive methods for the determination of PAHs in various matrices, including oils and seafood. scielo.brmdpi.comresearchgate.net The technique leverages the native fluorescence of many PAHs, providing high selectivity. By using programmed wavelength switching, a wide range of PAHs can be detected with optimal sensitivity in a single run. researchgate.net

Ultraviolet (UV) Detector: UV detectors, including Diode Array Detectors (DAD), are also used in HPLC for PAH analysis. A DAD can acquire absorption spectra for separated peaks, which aids in compound identification by comparing the spectra to standards. uci.edu

ParameterHPLC-FLD for PAHs in Soybean Oil scielo.brHPLC-FLD for Benzo[a]pyrene (B130552) in Tobacco researchgate.netHPLC-DAD for PAHs uci.edu
System Not SpecifiedNot SpecifiedNot Specified
Column Vydac C18Not SpecifiedEclipse PAH column (250 mm x 4.6 mm, 5 µm) mdpi.com
Mobile Phase Acetonitrile (B52724)/Water gradientHexane and Acetone (B3395972) mixture for extractionAcetonitrile/Water gradient mdpi.com
Detection Fluorescence Detector (FLD)Fluorescence Detector (FLD)Diode Array Detector (DAD)
LOD/LOQ LOD: 0.02-0.76 µg/kg; LOQ: 0.03-0.96 µg/kgLOQ mentioned as a key parameterNot Specified
**Linearity (R²) **> 0.999Not SpecifiedNot Specified

Supercritical Fluid Chromatography (SFC) Integrated with Mass Spectrometry

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. researchgate.net This technique combines some of the advantages of both GC and HPLC, offering fast separations with reduced organic solvent consumption. mdpi.com When coupled with mass spectrometry (SFC-MS), it provides a rapid, sensitive, and environmentally friendly method for determining PAHs and their oxygenated derivatives in complex matrices like milk. mdpi.com The use of modifiers such as methanol (B129727) or toluene (B28343) can help to improve peak shape and separation efficiency. cup.edu.cn SFC-MS has been successfully applied to determine PAHs in milk with detection limits ranging from 0.04 to 0.24 μg/kg. mdpi.com

Two-Dimensional Gas Chromatography (GC×GC) for Enhanced Resolution

For extremely complex samples containing numerous isomers and structurally similar compounds, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to conventional one-dimensional GC. nih.govoup.com In GC×GC, the effluent from a primary column is subjected to a second, orthogonal separation on a column with a different stationary phase. mosh-moah.de This results in a structured two-dimensional chromatogram, or plot, where compounds are separated based on two different properties, such as volatility and polarity. mosh-moah.de This technique, often coupled with Time-of-Flight Mass Spectrometry (TOF-MS), is powerful for separating and identifying PAHs and their alkylated substitutes in challenging matrices like tea and atmospheric particulate samples. nih.govresearchgate.netresearchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool in the analysis of this compound, providing not only quantification but also crucial information for structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with a mass error of less than 5 ppm. semanticscholar.org This capability allows for the determination of the elemental composition of a molecule from its exact mass. nih.gov In the context of analyzing complex environmental or biological samples, HRMS is invaluable for differentiating isobaric compounds—molecules that have the same nominal mass but different elemental formulas. nih.gov This high mass accuracy increases the confidence in compound identification. nih.gov When coupled with liquid chromatography (LC-HRMS) or GC, it enables both targeted quantification and untargeted screening, allowing for the retrospective analysis of data to identify previously unknown compounds. nih.govnih.gov This makes HRMS a powerful tool for structural elucidation and the identification of metabolites or degradation products of this compound. nih.gov

Advanced Spectroscopic Characterization (for identification purposes)

Spectroscopic techniques are indispensable for the unambiguous identification of PAHs, including this compound. These methods provide detailed information about the electronic and vibrational structure of molecules, which serves as a molecular fingerprint.

Fluorescence Line Narrowing Spectrometry (FLNS)

Fluorescence Line Narrowing Spectrometry (FLNS) is a high-resolution spectroscopic technique that can provide highly specific vibrational information for fluorescent molecules like this compound. By cooling the sample to cryogenic temperatures (typically around 4K) in a suitable solvent that forms a clear glass, the broad absorption and emission bands that are characteristic of fluorescence at room temperature are resolved into a series of sharp lines. This is achieved by exciting a specific subset of molecules within the inhomogeneously broadened absorption band with a narrow-band laser. The resulting highly resolved fluorescence spectrum is characteristic of the specific compound, allowing for its identification even in the presence of other structurally similar PAHs.

Low Temperature-Molecular Luminescence Spectrometry (LT-MLS)

Low Temperature-Molecular Luminescence Spectrometry (LT-MLS) encompasses both fluorescence and phosphorescence measurements at cryogenic temperatures. Cooling the sample reduces molecular motion and collisional quenching, leading to enhanced luminescence intensity and spectral resolution. For this compound, LT-MLS can provide valuable information for its identification. The fluorescence spectrum will exhibit sharper features at low temperatures compared to room temperature. Furthermore, the phosphorescence spectrum, which is often not observable at room temperature, can be measured at low temperatures. The combination of fluorescence and phosphorescence spectra, along with their respective lifetimes, provides a high degree of specificity for the identification of the target analyte.

Synchronous Luminescence Spectroscopy (SLS)

Synchronous Luminescence Spectroscopy (SLS) is a technique where both the excitation and emission monochromators are scanned simultaneously with a constant wavelength or wavenumber difference (Δλ or Δν). This approach results in simplified and narrowed spectral bands, which can aid in the resolution of complex mixtures of fluorescent compounds. For the analysis of this compound in a mixture, an optimal Δλ would be selected to maximize the signal of the target compound while minimizing interference from other fluorescent species. The resulting synchronous spectrum provides a characteristic fingerprint for the analyte. The technique is known for its simplicity, speed, and ability to improve selectivity in the analysis of multicomponent samples.

Sample Preparation and Extraction Techniques for Environmental and Biological Samples

The accurate quantification of this compound in environmental and biological samples is highly dependent on the efficiency of the sample preparation and extraction procedures. These steps are crucial for isolating the analyte from the complex sample matrix and concentrating it to a level suitable for instrumental analysis.

Solid-Phase Extraction (SPE) Methodologies

Solid-Phase Extraction (SPE) is a widely used and effective technique for the cleanup and preconcentration of PAHs from various matrices. The choice of the solid-phase sorbent is critical and depends on the polarity of the analyte and the nature of the sample matrix. For this compound, which possesses a ketone functional group and is a relatively large aromatic system, a reversed-phase sorbent such as C18-bonded silica (B1680970) would be a suitable choice for extraction from aqueous samples.

The general SPE procedure involves four main steps:

Conditioning: The sorbent is treated with a solvent (e.g., methanol) to activate it, followed by water to equilibrate the stationary phase.

Loading: The sample is passed through the sorbent bed, where the analyte is retained through hydrophobic interactions.

Washing: The sorbent is washed with a weak solvent to remove interfering compounds that are less strongly retained than the analyte.

Elution: The analyte is eluted from the sorbent using a small volume of a strong organic solvent (e.g., acetonitrile or dichloromethane).

The resulting eluate is then typically evaporated and reconstituted in a solvent compatible with the subsequent analytical instrument.

Table 2: Common SPE Sorbents and Their Applicability for this compound

Sorbent Type Interaction Mechanism Suitability for this compound
C18 (Octadecyl) Reversed-phase (hydrophobic) High
Polymeric (e.g., Styrene-Divinylbenzene) Reversed-phase and π-π interactions High
Florisil (Magnesium Silicate) Normal-phase (polar) Moderate (for cleanup of non-polar extracts)

Solvent Extraction and Enrichment Procedures

The initial step in the analytical workflow for this compound involves its extraction from the sample matrix, followed by enrichment to concentrate the analyte to a level suitable for instrumental detection. The selection of an appropriate extraction and enrichment technique is critical and is largely dependent on the physical and chemical properties of the sample matrix.

Commonly employed methods for the extraction of PAHs from solid and semi-solid samples include Soxhlet extraction, pressurized liquid extraction (PLE), and ultrasonic extraction. For aqueous samples, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are frequently utilized.

Solvent Extraction: The choice of solvent is paramount for achieving high extraction efficiency. A mixture of acetone and toluene (1:1 v/v) has been shown to be effective for the extraction of PAHs from soil matrices using accelerated solvent extraction (ASE). researchgate.net For plant matrices, a combination of cyclohexane (B81311) and ethyl acetate (B1210297) (1:1 v/v) has been successfully used. chromatographyonline.com The selection of the extraction solvent is guided by the principle of "like dissolves like," where the polarity of the solvent is matched to that of the analyte.

Enrichment Procedures: Following initial extraction, a cleanup and enrichment step is often necessary to remove co-extracted matrix components that can interfere with the final analysis. Solid-phase extraction (SPE) is a widely adopted technique for this purpose. SPE cartridges packed with silica gel or Florisil are commonly used to separate PAHs from more polar interfering compounds. In a typical procedure, the sample extract is passed through the SPE cartridge, and the PAHs are adsorbed onto the stationary phase. After washing the cartridge to remove impurities, the target analytes are eluted with a suitable solvent. For instance, silica gel cartridges can be used for the cleanup of coal tar and pitch products, where the PAHs are eluted with a specific solvent system. gcms.cz

Recent advancements have focused on the development of novel sorbents for SPE with enhanced selectivity for PAHs. Functionalized mesoporous silica has demonstrated high efficiency in extracting PAHs from aqueous samples, with reported recoveries ranging from 79.87% to 95.67% for various PAHs. mdpi.comresearchgate.net

Below is a table summarizing various solvent extraction and enrichment procedures applicable to the analysis of PAHs, including this compound.

Extraction Method Matrix Solvent/Sorbent Typical Recovery Reference
Accelerated Solvent Extraction (ASE)SoilAcetone-Toluene (1:1)Good results for a range of PAHs researchgate.net
Ultrasonic ExtractionPlant MaterialCyclohexane-Ethyl Acetate (1:1)75.2% to 88.0% for select PAHs chromatographyonline.com
Solid-Phase Extraction (SPE)Coal Tar ProductsSilica Gel CartridgesGood agreement with reference methods gcms.cz
Solid-Phase Extraction (SPE)WaterFunctionalized Mesoporous Silica79.87% to 95.67% mdpi.comresearchgate.net
Online Solid-Phase Extraction (SPE)Drinking WaterSPE CartridgesArea reproducibility < 6.0% perlan.com.pl

Calibration and Quantitation Strategies (e.g., Internal Standard, Isotopic Dilution)

Accurate quantification of this compound necessitates robust calibration strategies to compensate for variations in instrument response and potential losses during sample preparation. The most common and reliable methods are internal standard calibration and isotopic dilution.

Internal Standard Calibration: This technique involves adding a known amount of a compound, the internal standard (IS), to every sample, standard, and blank. The IS should be chemically similar to the analyte but not naturally present in the samples. For the analysis of PAHs by gas chromatography-mass spectrometry (GC-MS), isotopically labeled analogs of PAHs are the preferred internal standards. chromatographyonline.com For example, benzo[a]pyrene-d12 (B107138) is often used as an internal standard for the quantification of benzo[a]pyrene and other high-molecular-weight PAHs. gcms.cztdi-bi.com

The concentration of the analyte is determined by comparing the ratio of the analyte's response to the internal standard's response in the sample to the same ratio in a series of calibration standards. This is achieved by generating a calibration curve where the response ratio is plotted against the concentration ratio. A 5-point calibration curve is typically established, and the relative response factor (RRF) for each analyte is calculated at each calibration level. tdi-bi.com The percent relative standard deviation (%RSD) of the RRFs across the calibration range should ideally be less than 15%. tdi-bi.com

Isotopic Dilution: Isotopic dilution mass spectrometry (IDMS) is considered a definitive method for the quantification of organic compounds. This approach involves adding a known amount of an isotopically labeled version of the target analyte (in this case, an isotopically labeled this compound) to the sample at the earliest stage of the analytical process. This labeled compound serves as an ideal internal standard as it behaves identically to the native analyte during extraction, cleanup, and chromatographic analysis.

The concentration of the native analyte is determined by measuring the ratio of the mass spectrometric signal of the native analyte to that of the isotopically labeled standard. Any losses of the analyte during sample processing will be mirrored by losses of the labeled standard, and thus the ratio will remain constant. This method provides a high degree of accuracy and precision. nih.gov Stable isotope dilution liquid chromatography/tandem mass spectrometry (LC-MS/MS) has been successfully employed for the quantification of PAH-DNA adducts, demonstrating the power of this technique for trace-level analysis. nih.gov

The table below outlines key parameters for calibration and quantitation strategies relevant to the analysis of this compound.

Strategy Key Features Common Internal Standards Acceptance Criteria Reference
Internal Standard CalibrationCompensates for instrumental drift and matrix effects.Benzo[a]pyrene-d12, Fluorene-d10, Pyrene-d10%RSD of RRFs < 15% chromatographyonline.comgcms.cztdi-bi.com
Isotopic Dilution Mass Spectrometry (IDMS)Highest level of accuracy; corrects for all sample preparation losses.Isotopically labeled this compoundN/A (ratio-based) nih.gov

Computational and Theoretical Chemistry Studies on Benzo L Cyclopenta Cd Pyren 1 2h One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

No specific studies detailing quantum chemical calculations on Benzo[l]cyclopenta[cd]pyren-1(2H)-one were found.

Electronic Structure and Reactivity Descriptors

Information regarding the electronic structure and reactivity descriptors (such as HOMO-LUMO gaps, electrostatic potential maps, etc.) for this specific compound is not available in the search results.

Reaction Pathway Energetics and Transition State Analysis

No publications detailing the energetics of reaction pathways or transition state analyses involving this compound were identified.

Spectroscopic Signature Prediction

There are no available studies that predict the spectroscopic signatures (e.g., UV-Vis, IR, NMR spectra) of this compound based on computational methods.

Molecular Dynamics Simulations of Compound Behavior

No research was found that specifically details molecular dynamics simulations of this compound to study its behavior in various environments.

Quantitative Structure-Reactivity Relationships (QSRR)

No QSRR models or studies that include this compound to predict its reactivity were found.

Emerging Research Themes and Future Directions in Benzo L Cyclopenta Cd Pyren 1 2h One Studies

Advanced Computational Modeling for Predictive Environmental Fate:There is an absence of computational studies, such as Density Functional Theory (DFT) or Molecular Dynamics (MD), modeling the predictive environmental fate, transport, or bioaccumulation of Benzo[l]cyclopenta[cd]pyren-1(2H)-one.

This lack of specific data underscores a clear opportunity for future research. The study of less-common PAHs like this compound is essential for a complete understanding of the environmental burden and toxicological risks posed by this large and diverse class of pollutants. Future work could focus on developing sustainable synthetic routes to enable further study, investigating its environmental persistence and transformation, exploring potential bioremediation and phytoremediation avenues, and creating targeted analytical and computational tools. Until such research is conducted and published, a detailed and scientifically accurate article on the emerging themes surrounding this specific compound cannot be compiled.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.